Cas no 1805666-62-9 (Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate)

Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate is a specialized benzoate ester derivative featuring a cyano group, a difluoromethyl substituent, and a methoxy group on the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its multifunctional structure, which serves as a versatile intermediate for further derivatization. The presence of the electron-withdrawing cyano and difluoromethyl groups enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the methoxy group offers additional sites for modification. Its well-defined molecular architecture makes it valuable for constructing complex molecules, particularly in agrochemical and medicinal chemistry applications where fluorinated and nitrile-containing motifs are sought after.
Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate structure
1805666-62-9 structure
Product Name:Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate
CAS No:1805666-62-9
MF:C11H9F2NO3
MW:241.190870046616
CID:4952958
Update Time:2025-05-20

Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate
    • Inchi: 1S/C11H9F2NO3/c1-16-9-4-6(11(15)17-2)3-7(10(12)13)8(9)5-14/h3-4,10H,1-2H3
    • InChI Key: RSASPOITSJWIDM-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)C=C(C=1C#N)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 326
  • XLogP3: 2.1
  • Topological Polar Surface Area: 59.3

Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015011289-250mg
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484.80 USD 2021-06-21
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Additional information on Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate

Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate (CAS No. 1805666-62-9): A Comprehensive Overview

Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate, identified by its CAS number 1805666-62-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising candidate for various applications in drug development and material science. The presence of functional groups such as the cyano group (–CN), difluoromethyl group (–CF₂), and methoxy group (–OCH₃) contributes to its distinct chemical properties and reactivity, making it a subject of intense study.

The structural composition of Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate is highly intriguing from a chemical perspective. The benzoate core provides a stable aromatic backbone, while the cyano and methoxy groups introduce polar characteristics that enhance solubility and interaction with biological targets. Additionally, the difluoromethyl group is known to modulate metabolic pathways and improve binding affinity, which are crucial factors in pharmaceutical design. These features collectively make this compound a valuable asset in the synthesis of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the development of compounds with fluorine substituents due to their ability to enhance drug efficacy and bioavailability. The incorporation of –CF₂ groups in molecules has been shown to improve metabolic stability and reduce degradation rates, thereby extending the half-life of drugs. Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate exemplifies this trend, as its difluoromethyl moiety is likely to contribute to these beneficial properties.

The cyano group (–CN) in Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate also plays a critical role in its chemical behavior. Cyano groups are known for their ability to act as electron-withdrawing agents, which can influence the reactivity of adjacent functional groups. This property is particularly useful in medicinal chemistry, where precise control over electronic distribution is essential for optimizing drug interactions with biological targets. The cyano group's presence may also contribute to the compound's stability under various conditions, making it a reliable building block for further chemical modifications.

The methoxy group (–OCH₃) is another key feature of Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate. Methoxy groups are commonly found in pharmaceuticals due to their ability to enhance solubility and improve pharmacokinetic profiles. In this compound, the methoxy group may facilitate interactions with hydrophilic regions of biological targets, thereby increasing overall binding affinity. Additionally, methoxy groups can participate in hydrogen bonding, which is a critical factor in the design of drugs that require specific spatial orientations within biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate has been subjected to various computational studies aimed at elucidating its potential pharmacological properties. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery.

In vitro studies have begun to explore the potential applications of Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate in treating various diseases. Initial findings indicate that this compound may possess anti-inflammatory properties, which are relevant given the increasing prevalence of chronic inflammatory conditions worldwide. The combination of its structural features—cyano, difluoromethyl, and methoxy groups—may contribute to its ability to modulate inflammatory pathways effectively.

The benzoate moiety itself is a well-studied component in medicinal chemistry, with numerous examples of benzoate derivatives exhibiting therapeutic benefits. The presence of additional functional groups in Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate is expected to further enhance its pharmacological profile, making it a versatile tool for researchers exploring new drug candidates.

From a synthetic chemistry perspective, Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate offers interesting opportunities for further derivatization. The availability of multiple reactive sites allows chemists to modify the compound into more complex structures with tailored properties. This flexibility is crucial for developing lead compounds that can be optimized through iterative chemical synthesis and biological testing.

The industrial significance of Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate extends beyond academic research. Pharmaceutical companies are increasingly investing in fluorinated compounds due to their favorable pharmacokinetic profiles and improved patient outcomes. As such, this compound represents a valuable asset for industries seeking innovative solutions for drug development.

In conclusion, Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate (CAS No. 1805666-62-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features—–CN, –CF₂, and –OCH₃ groups—make it an attractive candidate for further exploration in medicinal chemistry and material science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.

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